N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide
CAS No.: 893347-61-0
Cat. No.: VC11911957
Molecular Formula: C14H22N4O3S2
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893347-61-0 |
|---|---|
| Molecular Formula | C14H22N4O3S2 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
| Standard InChI | InChI=1S/C14H22N4O3S2/c1-2-3-6-11(19)16-13-17-18-14(23-13)22-9-12(20)15-8-10-5-4-7-21-10/h10H,2-9H2,1H3,(H,15,20)(H,16,17,19) |
| Standard InChI Key | BHHNMRICPVHHBT-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
| Canonical SMILES | CCCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide integrates three key substructures:
-
1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity in drug candidates .
-
Oxolan (Tetrahydrofuran) Moiety: A saturated oxygen-containing heterocycle that improves solubility and pharmacokinetic properties.
-
Pentanamide Backbone: A linear aliphatic chain terminating in an amide group, facilitating interactions with biological targets through hydrogen bonding.
The compound’s SMILES notation (C1CCOC1CNC(=O)CSc2nnc(s2)N(=O)CCCCC(=O)N) and InChIKey (UYVZOXNGDWNBAH-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.
Table 1: Molecular Properties of N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide
| Property | Value |
|---|---|
| CAS Registry Number | 893347-61-0 |
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[5-(2-{[(Oxolan-2-yl)methyl]carbamoyl}ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
| Solubility | Not reported |
| Melting Point | Not reported |
Synthetic Pathways
While the exact synthesis route for this compound is undisclosed, analogous thiadiazole derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Thiocarbohydrazides react with carboxylic acids or their derivatives to form the thiadiazole core .
-
Post-Modification Functionalization: Introducing the oxolan and pentanamide groups via nucleophilic substitution or amide coupling.
For example, the sulfanyl-acetamide side chain may be appended using mercaptoacetic acid derivatives, while the oxolan-methyl group could be introduced via reductive amination .
| Compound | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Methazolamide | Carbonic Anhydrase Inhibition | 12 nM |
| Cefozopran | Antibacterial | 1 μg/mL (E. coli) |
| This Compound | Hypothetical Anticancer | Not tested |
The absence of empirical data underscores the need for targeted assays evaluating cytotoxicity, antimicrobial efficacy, and kinase inhibition.
Research Gaps and Future Directions
Priority Investigations
-
In Vitro Screening: Profiling against NCI-60 cancer cell lines and ESKAPE pathogens to identify lead indications.
-
ADMET Profiling: Assessing metabolic stability in liver microsomes and plasma protein binding.
-
Target Deconvolution: Using chemoproteomics to identify binding partners like FGFR4 or HDACs .
Synthetic Optimization Opportunities
-
Bioisosteric Replacement: Substituting the oxolan moiety with morpholine to modulate solubility.
-
Prodrug Design: Esterifying the pentanamide to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume